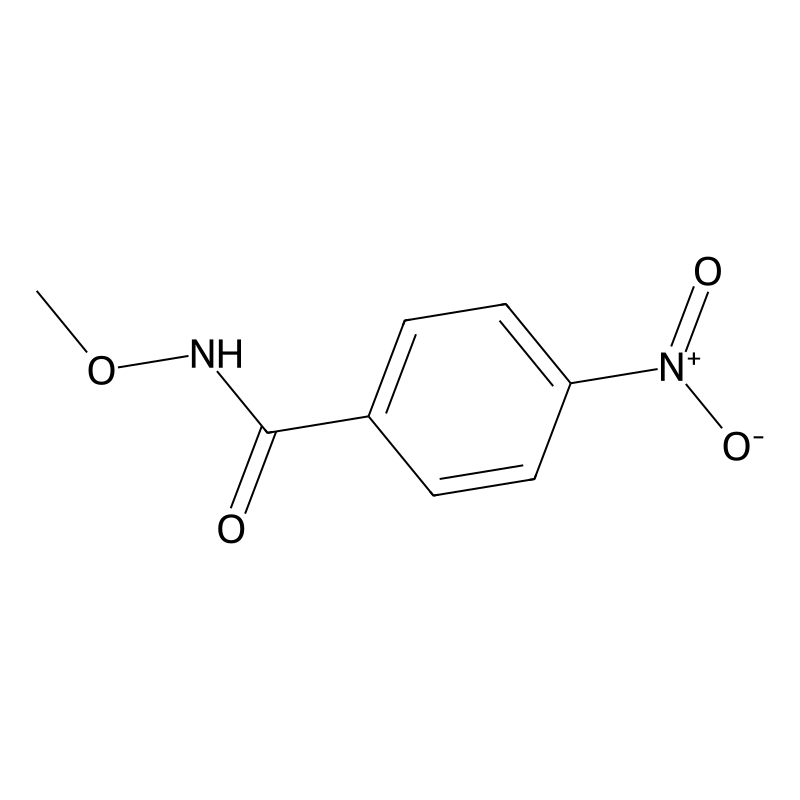

N-Methoxy-4-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Methoxy-4-nitrobenzamide is an organic compound characterized by the molecular formula and a molecular weight of 184.16 g/mol. It consists of a benzamide structure where the amide nitrogen is substituted with a methoxy group, and the benzene ring is further substituted with a nitro group. This configuration provides the compound with unique chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon or tin(II) chloride. The primary product of this reaction is N-methoxy-4-aminobenzamide.

- Substitution: The nitro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles, such as amines or thiols, under basic conditions.

Types of Reactions- Common Reagents:

- Reduction: Hydrogen gas with palladium on carbon (Pd/C).

- Substitution: Sodium azide or other nucleophiles in the presence of bases like sodium hydride.

Major Products- Reduction yields N-methoxy-4-aminobenzamide.

- Substitution reactions yield various amino derivatives depending on the nucleophile used.

- Reduction: Hydrogen gas with palladium on carbon (Pd/C).

- Substitution: Sodium azide or other nucleophiles in the presence of bases like sodium hydride.

- Reduction yields N-methoxy-4-aminobenzamide.

- Substitution reactions yield various amino derivatives depending on the nucleophile used.

Research indicates that N-methoxy-4-nitrobenzamide and its derivatives possess potential anti-inflammatory and antimicrobial properties. These compounds have been investigated for their ability to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX), suggesting their potential as lead compounds for new drug development .

N-Methoxy-4-nitrobenzamide can be synthesized through several methods:

- Direct Condensation Method: This involves the direct condensation of 4-nitrobenzoic acid with methoxyamine, typically under acidic conditions to facilitate the formation of the amide bond .

- Alternative Method: Another approach includes the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide to form 2-methoxy-4-nitrobenzoic acid, which is subsequently converted into N-methoxy-4-nitrobenzamide .

These methods can be optimized for industrial production by scaling up reaction conditions and employing purification techniques such as recrystallization and chromatography.

N-Methoxy-4-nitrobenzamide finds applications across various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Industrial Use: The compound is utilized in the production of dyes, pigments, and specialty chemicals due to its unique chemical properties.

Studies have focused on understanding how N-methoxy-4-nitrobenzamide interacts with biological systems. Its derivatives have shown promise in inhibiting specific enzymes involved in inflammatory responses. The presence of both methoxy and nitro groups contributes to its interaction profile, influencing its biological activity and potential therapeutic applications .

Several compounds share structural similarities with N-methoxy-4-nitrobenzamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-Methoxy-N-methyl-4-nitrobenzamide | Contains an additional methyl group on the amide nitrogen | Enhanced reactivity due to increased steric hindrance |

| 2-Methoxy-4-nitrobenzoic acid | Contains a carboxylic acid group instead of an amide group | Different reactivity patterns due to functional groups |

| N-Ethyl-4-methoxy-3-nitrobenzamide | Ethyl group replaces the methoxy group on the amide nitrogen | Variation in solubility and reactivity |

Uniqueness

N-Methoxy-4-nitrobenzamide is distinguished by its combination of a methoxy group and a nitro group on the benzene ring. This unique combination not only influences its chemical reactivity but also enhances its biological activity compared to other similar compounds, making it a versatile intermediate in organic synthesis and research applications.